5-Chlorouracil

Catalog No.
S595140
CAS No.
1820-81-1
M.F
C4H3ClN2O2
M. Wt
146.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorouracil

CAS Number

1820-81-1

Product Name

5-Chlorouracil

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)Cl

Synonyms

5-Chlorouracil; 5-Chloro-2,4(1H,3H)-pyrimidinedione; 5-Chloro-2,4-pyrimidinedione; NSC 28172

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl

Marker of DNA Damage from Inflammation:

Researchers have identified 5-ClUra as a potential marker for DNA damage caused by inflammation. Hypochlorous acid, produced by immune cells during inflammation, can react with DNA and form 5-ClUra as a byproduct. This makes 5-ClUra detectable in tissues and cells experiencing inflammation, potentially serving as a tool to study the extent and progression of inflammatory diseases. PubMed:

Understanding Mutagenesis and Carcinogenesis:

5-Chlorouracil, when converted to 5-chlorouridine (5-ClU), can be misincorporated into DNA during replication, replacing the natural base thymine. This substitution can lead to mutations in the genetic code, potentially contributing to the development of cancer. Studying how 5-ClUra forms and its role in mutagenesis can help researchers understand the mechanisms behind cancer initiation and progression. PubMed:

5-Chlorouracil is an organochlorine compound derived from uracil, characterized by the presence of a chlorine atom at the 5-position of the pyrimidine ring. Its chemical formula is C4H3ClN2O2, and it has a molecular weight of 132.53 g/mol. This compound is notable for its structural similarity to other nucleobases, which allows it to participate in various biochemical processes, particularly in nucleic acid metabolism and as a potential therapeutic agent.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as cysteine, leading to the formation of derivatives like 5-(cystein-S-yl)-2'-deoxyuridine. This reaction is influenced by pH levels, with significant yields observed at alkaline conditions .
  • Degradation Reactions: It can also be generated from the reaction of hypochlorous acid with uracil or its derivatives, indicating its role as a marker for DNA damage .
  • Proton Transfer Reactions: Studies have shown that 5-chlorouracil can facilitate proton transfer processes, which are essential in various biochemical pathways .

5-Chlorouracil exhibits significant biological activity:

  • Antiviral Properties: It has been investigated for its antiviral effects, particularly against viruses that rely on nucleic acids for replication.
  • Genotoxicity: As a potential marker of DNA damage, it is formed during oxidative stress conditions and may contribute to mutagenesis due to its incorporation into DNA .
  • Toxicity: It is classified as a toxic compound and suspected of causing genetic defects, necessitating careful handling in laboratory settings .

The synthesis of 5-chlorouracil can be accomplished through several methods:

  • Chlorination of Uracil: Direct chlorination of uracil using chlorinating agents.
  • Reactions with Hypochlorous Acid: As previously mentioned, hypochlorous acid can react with uracil derivatives to yield 5-chlorouracil.
  • Modification of Existing Derivatives: Synthesis can also involve modifications of other halogenated pyrimidines to introduce the chlorine substituent at the desired position.

5-Chlorouracil has various applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of antiviral and anticancer agents.
  • Research Tool: Used in studies investigating DNA damage and repair mechanisms.
  • Biochemical Marker: Acts as an indicator of oxidative stress and cellular damage.

Research on interaction studies involving 5-chlorouracil has revealed its potential to interact with various biomolecules:

  • Nucleotides and Nucleic Acids: Its incorporation into RNA and DNA can lead to mutations and affect cellular function.
  • Proteins: Interactions with proteins involved in DNA repair processes have been documented, influencing their activity and stability.

Similar Compounds

Several compounds share structural similarities with 5-chlorouracil. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
UracilBase structureNatural nucleobase without halogen substitution
5-BromouracilSimilar halogen substitutionExhibits different biological activities
5-FluorouracilHalogenated pyrimidineWidely used in cancer therapy
CytosineStructural isomerContains an amino group instead of a carbonyl
ThymineMethylated derivativePlays a role in DNA stability

5-Chlorouracil is unique due to its specific chlorine substitution, which influences its reactivity and biological activity compared to these similar compounds. Its role as both a potential therapeutic agent and a marker for DNA damage sets it apart in biochemical research and pharmaceutical applications.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.9883050 g/mol

Monoisotopic Mass

145.9883050 g/mol

Heavy Atom Count

9

LogP

-0.35 (LogP)

Appearance

White Solid

Melting Point

>300°C

UNII

7LQ4V03RNY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

1820-81-1

Wikipedia

5-chlorouracil

Dates

Modify: 2023-08-15

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